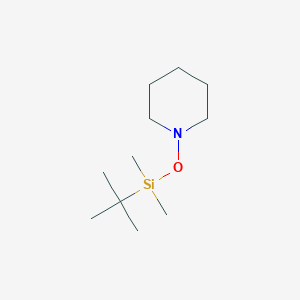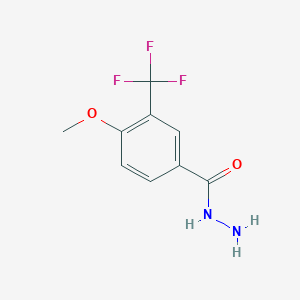
Benzoic acid, 4-methoxy-3-(trifluoromethyl)-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3-(trifluoromethyl)benzohydrazide is an organic compound belonging to the class of aroyl hydrazines. It is characterized by the presence of a methoxy group at the 4-position and a trifluoromethyl group at the 3-position on the benzene ring, along with a hydrazide functional group.
Méthodes De Préparation
The synthesis of 4-methoxy-3-(trifluoromethyl)benzohydrazide typically involves the reaction of 4-methoxy-3-(trifluoromethyl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
4-methoxy-3-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoyl derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Applications De Recherche Scientifique
4-methoxy-3-(trifluoromethyl)benzohydrazide has been utilized in various scientific research applications:
Chemistry: It serves as a reagent in the synthesis of benzoyl hydrazone derivatives, which exhibit fungicidal activity.
Biology: The compound is used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mécanisme D'action
The mechanism of action of 4-methoxy-3-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
4-methoxy-3-(trifluoromethyl)benzohydrazide can be compared with other similar compounds, such as:
4-(trifluoromethyl)benzohydrazide: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(trifluoromethyl)benzohydrazide: The trifluoromethyl group is positioned differently, potentially altering its chemical properties and applications.
3,5-bis(trifluoromethyl)benzohydrazide: Contains two trifluoromethyl groups, which can significantly impact its chemical behavior and biological interactions.
Propriétés
Formule moléculaire |
C9H9F3N2O2 |
|---|---|
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
4-methoxy-3-(trifluoromethyl)benzohydrazide |
InChI |
InChI=1S/C9H9F3N2O2/c1-16-7-3-2-5(8(15)14-13)4-6(7)9(10,11)12/h2-4H,13H2,1H3,(H,14,15) |
Clé InChI |
ZXADNGDPKJBZLI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


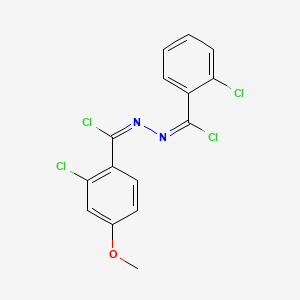
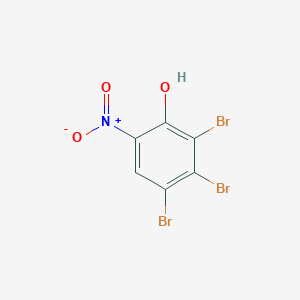
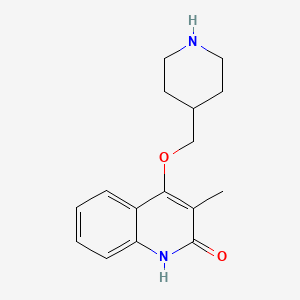
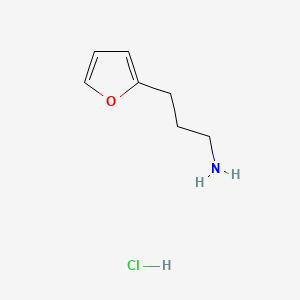
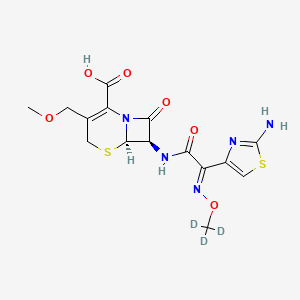

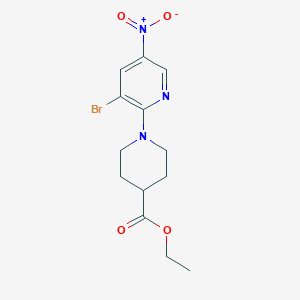
![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
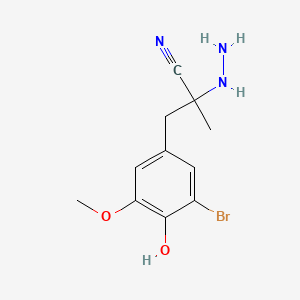
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
